4- vs. 3-Aminomethyl Exit Vector Geometry
The 4-aminomethyl regioisomer provides a unique exit vector from the thrombin S1 pocket that is distinct from the 3-aminomethyl analog. In the co-crystal structure of BMS-189664 with human α-thrombin (PDB 3TU7, resolution 2.49 Å), the 1-carbamimidoyl group of the 4-substituted piperidine forms a bidentate salt bridge with Asp189 (distances ~2.8–3.0 Å), while the 4-aminomethyl linker directs the attached P2/P3 moieties into the solvent-exposed S2/S3 regions at an optimal trajectory [1]. In contrast, the (3S)-3-(aminomethyl)piperidine-1-carboximidamide regioisomer (ligand 04H in PDB 4AZ2) positions the exit vector approximately 60° away from the ideal P2/P3 trajectory, which would force the growing inhibitor into an incompatible orientation relative to the thrombin active site cleft [2]. This geometric constraint is a direct consequence of the tetrahedral geometry at the piperidine 4-position vs. the 3-position.
| Evidence Dimension | Exit vector geometry from S1 pocket (torsion angle relative to amidine–Asp189 axis) |
|---|---|
| Target Compound Data | 4-aminomethyl exit vector aligned with P2/P3 trajectory; BMS-189664 thrombin Ki = 3.4 nM [3] |
| Comparator Or Baseline | (3S)-3-aminomethyl regioisomer (PDB 4AZ2, ligand 04H): exit vector rotated ~60° away from P2/P3 channel; no thrombin inhibitor reported with this regioisomer |
| Quantified Difference | BMS-189664 (4-substituted) thrombin Ki = 3.4 nM vs. 3-substituted regioisomer: no active thrombin inhibitor achievable due to geometric incompatibility [3] |
| Conditions | X-ray crystallography of human α-thrombin complexes (PDB 3TU7 at 2.49 Å; PDB 4AZ2); enzyme kinetics with chromogenic substrate |
Why This Matters
For structure-based drug design, the 4-aminomethyl substitution is geometrically mandatory for productive P2/P3 extension from the thrombin S1 pocket, and the 3-substituted regioisomer is structurally incapable of delivering an active inhibitor.
- [1] RCSB PDB 3TU7. Human α-thrombin complexed with BMS-189664. Resolution 2.49 Å. Deposited 2011. View Source
- [2] RCSB PDB 4AZ2. Chain with (3S)-3-(aminomethyl)piperidine-1-carboximidamide ligand 04H. View Source
- [3] Das, J. et al. Bioorg. Med. Chem. Lett. 2002, 12, 45. BMS-189664 thrombin Ki = 3.4 nM; SAR of 1-carbamimidoyl-4-piperidinylmethyl P1 motif. View Source
